molecular formula C8H18N2O B1505590 2-(3-Methoxy-piperidin-1-yl)-ethylamine CAS No. 911300-67-9

2-(3-Methoxy-piperidin-1-yl)-ethylamine

Cat. No.: B1505590
CAS No.: 911300-67-9
M. Wt: 158.24 g/mol
InChI Key: YLFKHSSCRULOOM-UHFFFAOYSA-N
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Description

2-(3-Methoxy-piperidin-1-yl)-ethylamine is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a methoxy group (-OCH₃) attached to the third carbon of the piperidine ring and an ethylamine group (-CH₂CH₂NH₂) attached to the nitrogen atom of the piperidine ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with piperidine as the starting material.

  • Methoxylation: The piperidine ring is first subjected to methoxylation, where a methoxy group is introduced at the third carbon position. This can be achieved using reagents like methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).

  • Amination: The methoxy-piperidine is then reacted with ethylamine (C₂H₅NH₂) to introduce the ethylamine group. This step often involves nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where the ethylamine group can be oxidized to form ethylamine oxide.

  • Reduction: Reduction reactions can be performed on the methoxy group, potentially converting it to a hydroxyl group (-OH).

  • Substitution: Substitution reactions can occur at the nitrogen atom, where different alkyl or aryl groups can replace the ethylamine group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Various alkyl halides and amines can be used as reagents, with reaction conditions often involving heat and a suitable solvent.

Major Products Formed:

  • Oxidation: Ethylamine oxide

  • Reduction: 2-(3-Hydroxy-piperidin-1-yl)-ethylamine

  • Substitution: Various substituted piperidines depending on the reagent used

Scientific Research Applications

2-(3-Methoxy-piperidin-1-yl)-ethylamine has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme inhibitors.

  • Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(3-Methoxy-piperidin-1-yl)-ethylamine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

2-(3-Methoxy-piperidin-1-yl)-ethylamine is similar to other piperidine derivatives, such as:

  • Piperidine: The parent compound without any substituents.

  • N-Methylpiperidine: Piperidine with a methyl group attached to the nitrogen atom.

  • 3-Methoxypiperidine: Piperidine with a methoxy group attached to the third carbon atom.

Uniqueness: The presence of both the methoxy group and the ethylamine group on the piperidine ring makes this compound unique compared to other piperidine derivatives. This combination of functional groups can impart distinct chemical and biological properties to the compound.

Biological Activity

2-(3-Methoxy-piperidin-1-yl)-ethylamine, a derivative of piperidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a methoxy group attached to the piperidine ring, which may influence its interaction with various biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H23N2O\text{C}_9\text{H}_{23}\text{N}_2\text{O}

This compound features a piperidine ring with a methoxy substituent at the 3-position, contributing to its chemical reactivity and biological properties.

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes. Research indicates that it may act as an inhibitor or modulator of various biochemical pathways. The exact mechanism largely depends on the context of its application, which can include:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurotransmission and potentially exhibiting neuropharmacological effects.
  • Enzyme Modulation : It can interact with enzymes involved in metabolic pathways, thereby affecting cellular processes.

Neuropharmacological Effects

Studies have shown that compounds with similar piperidine structures exhibit neuropharmacological activities. For instance, derivatives have been investigated for their potential use in treating neurological disorders due to their ability to modulate neurotransmitter systems.

Anticancer Activity

Recent research has explored the anticancer properties of piperidine derivatives. For example, compounds structurally related to this compound have been evaluated for their effectiveness against glioblastoma cells. In vitro studies demonstrated significant cytotoxic effects, suggesting potential therapeutic applications in oncology .

Case Studies

  • Antiglioma Activity : A study focused on related piperidine compounds demonstrated their capacity to inhibit glioma cell proliferation. The results indicated that these compounds could be developed into targeted therapies for brain tumors .
  • Modulation of P2X Receptors : Research has implicated piperidine derivatives in the modulation of P2X receptors, which are involved in pain transmission and inflammatory responses. This suggests potential applications in pain management and inflammatory diseases .

Data Summary

Biological Activity Effect References
Neuropharmacological EffectsModulation of neurotransmission
Anticancer ActivityCytotoxic effects on glioma cells
P2X Receptor ModulationPotential analgesic properties

Properties

IUPAC Name

2-(3-methoxypiperidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-11-8-3-2-5-10(7-8)6-4-9/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFKHSSCRULOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80709180
Record name 2-(3-Methoxypiperidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80709180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911300-67-9
Record name 2-(3-Methoxypiperidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80709180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of nitrile 282 (3.5 g, 22.7 mmol) and Raney Nickel (50% w/w suspension in water, 8 g) in EtOH (100 mL) and cNH3 (10 mL) was stirred under H2 (60 psi) for 22 h. The mixture was filtered through Celite, the solid washed with EtOH (60 mL) and the solvent evaporated to give diamine 283 as a crude colourless oil (3.48 g, 97%) which was used without further purification: HRMS (FAB+) calcd for C8H19N2O (MH+) m/z 159.14974, found 159.14976.
Name
nitrile
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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